molecular formula C21H23N3O2 B2355350 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797549-66-6

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2355350
CAS No.: 1797549-66-6
M. Wt: 349.434
InChI Key: TXOCUGZVGATDMG-UHFFFAOYSA-N
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Description

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a phenylbutanoyl group, and a nicotinonitrile moiety, making it a complex and intriguing molecule for various studies.

Scientific Research Applications

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via acylation reactions, often using reagents like phenylbutanoyl chloride.

    Incorporation of the Nicotinonitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile
  • 6-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile

Uniqueness

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile stands out due to its specific structural features, which may confer unique biological activities and chemical properties compared to similar compounds. Its combination of a piperidine ring, phenylbutanoyl group, and nicotinonitrile moiety makes it a versatile and valuable compound for various research applications.

Properties

IUPAC Name

2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCUGZVGATDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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